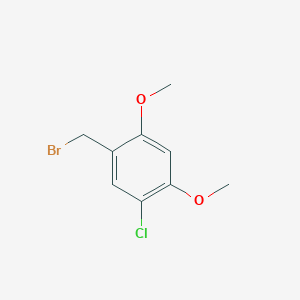
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, featuring bromomethyl, chloro, and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,4-dimethoxybenzyl alcohol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chloro and dimethoxy substituents.
1-Bromo-2,4-dimethoxybenzene: Similar but lacks the chloro substituent.
5-Chloro-2,4-dimethoxybenzyl Alcohol: Precursor in the synthesis of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene.
Uniqueness
This compound is unique due to the presence of both chloro and dimethoxy groups, which influence its reactivity and the types of reactions it can undergo. These substituents also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10BrClO2 |
|---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
PQSQXWGIDFMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















